![molecular formula C9H7BrN2O B1625678 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole CAS No. 23429-74-5](/img/structure/B1625678.png)
1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole
Overview
Description
1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. BPP belongs to the class of pyrazoles, which are known for their diverse biological activities.
Scientific Research Applications
Biomedical Applications
1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and its derivatives have shown promise in various biomedical applications. For instance, a study by Ryzhkova, Ryzhkov, and Elinson (2020) explored an electrochemically induced transformation to produce a compound with potential applications in the regulation of inflammatory diseases. This was supported by docking studies, indicating its relevance in biomedical research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antiproliferative Agents
Pyrazole derivatives have been investigated for their potential as antiproliferative agents. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, demonstrating cytotoxic effects against breast cancer and leukemic cells. This indicates the compound's potential in cancer treatment, particularly in inducing apoptosis in cancer cells (Ananda et al., 2017).
Anticancer Activity
Srour et al. (2018) focused on the synthesis of new 1,3,4-trisubstituted pyrazole derivatives, evaluating their in-vitro anti-cancer activity against various human cancer cell lines. Some analogs showed significant activity, suggesting their potential as a basis for developing potent anti-cancer agents (Srour et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of pyrazole derivatives are crucial for understanding their potential applications. Studies by Loh et al. (2013) and Ibrahim et al. (2016) presented detailed spectroscopic data and structural analysis of different pyrazole compounds, contributing to the broader knowledge in the field of chemical synthesis (Loh et al., 2013), (Ibrahim et al., 2016).
Antiviral Activity
In the context of antiviral research, compounds derived from 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole have been investigated for their effectiveness against viruses. Flefel et al. (2012) explored derivatives for their anti-avian influenza virus activity, identifying compounds with promising antiviral effects against the H5N1 virus (Flefel et al., 2012).
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
For example, they can increase the production of reactive oxygen species (ROS), which are associated with oxidative stress and can negatively affect different cellular components .
Pharmacokinetics
A related compound, 1-(4-bromophenyl)-1h-pyrrole, has been reported to have high gastrointestinal absorption and blood-brain barrier permeation, suggesting potential bioavailability .
Result of Action
Related pyrazole derivatives have been found to cause oxidative stress, leading to cellular damage . Additionally, inhibition of AchE can lead to behavioral changes and body movement impairment .
properties
IUPAC Name |
2-(4-bromophenyl)-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKPBULDITRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476609 | |
Record name | 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole | |
CAS RN |
23429-74-5 | |
Record name | 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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